2-(Oxetan-3-YL)acetic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

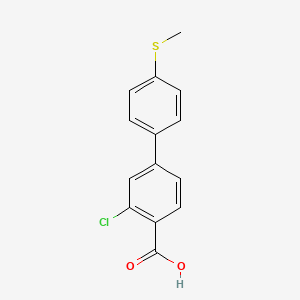

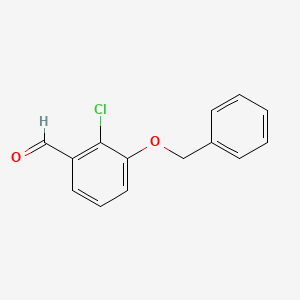

“2-(Oxetan-3-YL)acetic acid” is a chemical compound with the CAS Number: 1310381-54-4 and a molecular weight of 116.12 . Its IUPAC name is 3-oxetanylacetic acid .

Synthesis Analysis

There are several papers that discuss the synthesis of oxetane derivatives . For instance, one study discusses the use of α,β−unsaturated ester 3, aza-Michael addition was carried out with heterocyclic aliphatic and heterocyclic aromatic amines for the formation of heterocyclic amino acid blocks .

Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-YL)acetic acid” is represented by the linear formula C5H8O3 . More detailed structural information can be found in databases like PubChem and ChemSpider .

Chemical Reactions Analysis

Oxetanes, including “2-(Oxetan-3-YL)acetic acid”, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxetan-3-YL)acetic acid” can be found in databases like PubChem . It’s important to note that the specific properties of this compound may vary depending on its state (solid, liquid, gas) and the conditions under which it is studied.

科研应用

Quantum Chemical Properties : A study by Bouklah et al. (2012) investigated the quantum-chemical properties of several compounds, including derivatives similar to 2-(Oxetan-3-YL)acetic acid, using Density Functional Theory (DFT). This research is significant for understanding the electronic properties such as HOMO and LUMO energies, which are crucial for applications in material science and molecular electronics (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Biological Activity : Salionov (2015) focused on the synthesis and study of acute toxicity of derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are structurally related. These compounds exhibit various biological activities, including analgesic and anti-inflammatory effects, highlighting their potential in pharmaceutical applications (Salionov, 2015).

Asymmetric Synthesis : Dai et al. (2006) reported the first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, demonstrating the stereoselective opening of oxetanes by hydrogen peroxide. This research is crucial for the synthesis of complex natural products and pharmaceuticals (Dai, Trullinger, Liu, & Dussault, 2006).

Antibacterial Activity : Čačić et al. (2009) explored the synthesis of thiazolidin-4-ones based on acetic acid derivatives. This work is significant for the development of new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

HIV-1 Inhibition : Kessl et al. (2012) studied 2-(Quinolin-3-yl)-acetic-acid derivatives for their ability to inhibit HIV-1 integrase and viral replication. This research is important for the development of new antiretroviral drugs (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, & Kvaratskhelia, 2012).

Synthesis of Spirocycles : Jones, Proud, & Sridharan (2016) described the synthesis of oxetane/azetidine containing spirocycles, highlighting the versatility of these structures in organic synthesis (Jones, Proud, & Sridharan, 2016).

Nanoparticle-Catalyzed Synthesis : Shakibaei, Ghahremanzadeh, & Bazgir (2013) developed a green method for synthesizing novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids using CuFe2O4 nanoparticles. This method is important for environmentally friendly chemical synthesis (Shakibaei, Ghahremanzadeh, & Bazgir, 2013).

Safety And Hazards

未来方向

Oxetanes, including “2-(Oxetan-3-YL)acetic acid”, have been increasingly exploited for their contrasting behaviors, driving numerous studies into the synthesis of new oxetane derivatives . This suggests that there is ongoing interest in the development of new methodologies for oxetane synthesis and incorporation, as well as in utilizing the reactivity of oxetanes in the synthesis of complex molecules .

性质

IUPAC Name |

2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJPCGQVHNWRGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716620 |

Source

|

| Record name | (Oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-YL)acetic acid | |

CAS RN |

1310381-54-4 |

Source

|

| Record name | (Oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

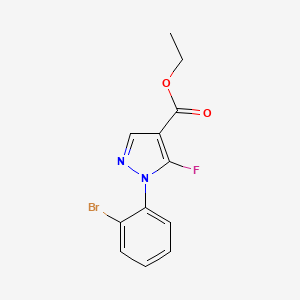

![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)

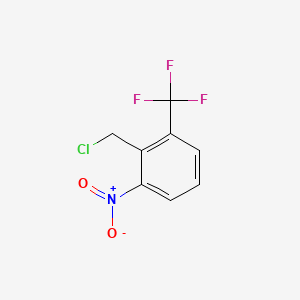

![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)

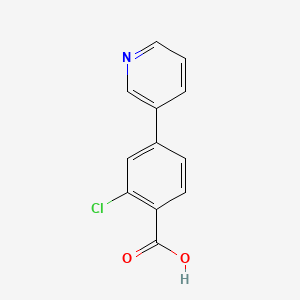

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)

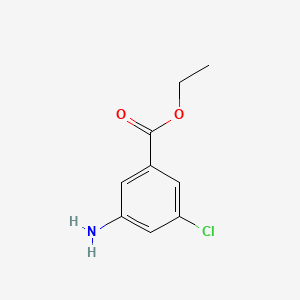

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)